molecular formula C15H19N B13188856 3,4-Diethyl-2,5-dimethylquinoline

3,4-Diethyl-2,5-dimethylquinoline

Cat. No.: B13188856
M. Wt: 213.32 g/mol
InChI Key: MAZKICYNBQMALI-UHFFFAOYSA-N
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Description

3,4-Diethyl-2,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development . The compound’s structure consists of a quinoline ring substituted with ethyl and methyl groups at specific positions, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3,4-Diethyl-2,5-dimethylquinoline, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific reaction conditions to yield the desired quinoline derivatives.

Industrial Production Methods

Industrial production of quinoline derivatives often involves optimizing these synthetic routes for large-scale manufacturing. This includes using continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also employed to improve efficiency and sustainability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Diethyl-2,5-dimethylquinoline include other quinoline derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at the 3, 4, 2, and 5 positions, respectively, can enhance its lipophilicity and ability to interact with biological targets .

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

3,4-diethyl-2,5-dimethylquinoline

InChI

InChI=1S/C15H19N/c1-5-12-11(4)16-14-9-7-8-10(3)15(14)13(12)6-2/h7-9H,5-6H2,1-4H3

InChI Key

MAZKICYNBQMALI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=CC=C2N=C1C)C)CC

Origin of Product

United States

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